molecular formula C8H4F4O2 B1298623 5-Fluoro-2-(trifluoromethyl)benzoic acid CAS No. 654-99-9

5-Fluoro-2-(trifluoromethyl)benzoic acid

Cat. No.: B1298623
CAS No.: 654-99-9
M. Wt: 208.11 g/mol
InChI Key: BRFNBGWEOKQIND-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F4O2. It is a fluorinated benzoic acid derivative, characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the benzene ring. This compound is often used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The common method for synthesizing 5-Fluoro-2-(trifluoromethyl)benzoic acid involves the reaction of trifluoromethylbenzaldehyde with hydrogen fluoride. The reaction typically requires an inert atmosphere and controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)benzoic acid is used extensively in scientific research due to its unique chemical properties:

Comparison with Similar Compounds

Comparison: 5-Fluoro-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing groups in specific positions on the benzene ring makes it particularly useful in various synthetic and research applications .

Properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFNBGWEOKQIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350864
Record name 5-Fluoro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-99-9
Record name 5-Fluoro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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